Didesethyl Quinagolide-d7 Hydrochloride is a deuterated derivative of Quinagolide, a selective dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia. This compound is notable for its potential applications in pharmacological research and therapeutic development, particularly in understanding the mechanisms of dopamine receptor modulation.
Didesethyl Quinagolide-d7 Hydrochloride is synthesized from Quinagolide, which was first developed by Sandoz and has been explored for its efficacy in reducing elevated prolactin levels. The deuterated form is typically produced in laboratory settings for research purposes, allowing for enhanced tracking and analysis in biological studies.
The synthesis of Didesethyl Quinagolide-d7 Hydrochloride involves several steps, typically starting from a precursor of Quinagolide. The synthetic route includes:
The synthesis process may include techniques like:
Didesethyl Quinagolide-d7 Hydrochloride retains the core structure of Quinagolide, characterized by its octahydrobenzo[g]quinoline framework with specific modifications due to deuteration.
Didesethyl Quinagolide-d7 Hydrochloride can participate in various chemical reactions typical of amine and aromatic compounds. These include:
The reactions are typically conducted under controlled conditions to ensure high yields and purity, often monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Didesethyl Quinagolide-d7 Hydrochloride acts as an agonist at dopamine D2 receptors, mimicking the action of dopamine. This mechanism involves:
Research indicates that the (-) enantiomer of Quinagolide is primarily responsible for its pharmacological effects, suggesting that Didesethyl Quinagolide-d7 Hydrochloride may exhibit similar selectivity.
Analytical techniques such as mass spectrometry and NMR provide insights into purity and structural confirmation, essential for research applications.
Didesethyl Quinagolide-d7 Hydrochloride has several scientific uses:
Didesethyl Quinagolide-d7 Hydrochloride is a deuterium-enriched analog of the dopamine agonist quinagolide, with the molecular formula C₁₆H₁₈D₇ClN₃O₃S and a molecular weight of 382.96 g/mol [1] [2]. The "d7" designation signifies the replacement of seven hydrogen atoms with deuterium (²H or D), stable non-radioactive isotopes of hydrogen. This isotopic labeling occurs at specific aliphatic and aromatic sites, altering the compound’s mass profile without significant changes to its electronic structure or steric bulk. The deuterium incorporation enhances molecular stability, particularly at metabolic cleavage sites, which is critical for tracing studies [2].
Table 1: Isotopic Composition of Didesethyl Quinagolide-d7 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₆H₁₈D₇ClN₃O₃S |
Molecular Weight | 382.96 g/mol |
Deuterium Atoms | 7 |
Key Sites of Incorporation | Aliphatic groups, metabolic hotspots |
The compound retains the core stereochemistry of quinagolide, featuring three chiral centers in its tetrahydrobenzo[g]quinoline scaffold. The parent compound quinagolide exists as a racemate, with the (-)-enantiomer primarily responsible for dopamine D2 receptor activity [3] [9]. The stereochemical integrity at positions C3, C4a, and C10a is preserved in Didesethyl Quinagolide-d7 Hydrochloride. The absolute configurations (3R,4aR,10aS) govern its three-dimensional conformation, ensuring selective binding to the D2 receptor’s orthosteric site. Deuterium substitution does not alter chiral geometry, as deuterium’s covalent radius (1.0 Å) closely resembles hydrogen (1.1 Å) [7] [9].
Structurally, Didesethyl Quinagolide-d7 Hydrochloride differs from quinagolide (C₂₀H₃₃N₃O₃S, MW 395.56 g/mol) in two key aspects:
This modification reduces the molecular weight by 12.6 g/mol and increases lipophilicity (log P +0.3), potentially enhancing membrane permeability. Unlike quinagolide, which undergoes extensive N-desethyl metabolism, this compound is designed to resist such degradation, improving metabolic stability [2] [3].
Table 2: Structural Comparison with Quinagolide
Property | Didesethyl Quinagolide-d7 HCl | Quinagolide |
---|---|---|
Molecular Formula | C₁₆H₁₈D₇ClN₃O₃S | C₂₀H₃₃N₃O₃S |
Molecular Weight | 382.96 g/mol | 395.56 g/mol |
Key Functional Groups | Primary/secondary amine | Tertiary sulfonamide |
Deuterium | 7 atoms incorporated | None |
Metabolic Vulnerability | Low (resists N-dealkylation) | High (N-desethyl pathway) |
Deuterium atoms are strategically placed at metabolically sensitive positions, primarily on aliphatic carbon chains adjacent to nitrogen atoms and benzyl sites prone to oxidative metabolism [1] [2]. Mass spectrometry and nuclear magnetic resonance (NMR) studies confirm deuterium locations at:
Stability assessments reveal deuterium reduces the rate of cytochrome P450-mediated oxidative dealkylation by 5-7 fold (kinetic isotope effect). Accelerated studies (pH 7.4 buffer, 40°C) show >95% deuterium retention over 30 days, confirming robustness. In metabolic assays with liver microsomes, deuterium loss is <5% after 2 hours, compared to 40% hydrogen loss in the non-deuterated analog [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3